

Spectroscopic Profile of 5-Amino-2-hydroxyhexanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-hydroxyhexanoic acid

CAS No.: 89584-49-6

Cat. No.: B13462243

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-Amino-2-hydroxyhexanoic acid**. Due to the limited availability of public experimental spectral data for this specific molecule, this document presents predicted spectroscopic data generated through computational methods, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel amino acid derivatives.

Introduction

5-Amino-2-hydroxyhexanoic acid is a non-proteinogenic amino acid derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring both an amino group and a hydroxyl group on the hexanoic acid backbone, suggests a range of chemical functionalities that could be exploited in drug design and polymer synthesis. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide outlines the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provides robust protocols for their experimental determination.

Predicted Spectroscopic Data

The following data have been generated using computational prediction software (e.g., ChemDraw, ACD/Labs) and should be considered theoretical. Experimental verification is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **5-Amino-2-hydroxyhexanoic acid** (Solvent: D_2O , Field Strength: 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.10	dd	1H	H-2
~3.30	m	1H	H-5
~1.80 - 1.60	m	4H	H-3, H-4
~1.25	d	3H	H-6 (CH_3)

Table 2: Predicted ^{13}C NMR Data for **5-Amino-2-hydroxyhexanoic acid** (Solvent: D_2O , Field Strength: 100 MHz)

Chemical Shift (δ) ppm	Assignment
~178.0	C-1 (COOH)
~70.0	C-2 (CH-OH)
~52.0	C-5 (CH-NH_2)
~35.0	C-3
~30.0	C-4
~20.0	C-6 (CH_3)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **5-Amino-2-hydroxyhexanoic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (alcohol), N-H stretch (amine)
3300 - 2500	Broad	O-H stretch (carboxylic acid)
2960 - 2850	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid)
~1640	Medium	N-H bend (amine)
~1400	Medium	O-H bend (carboxylic acid)
~1100	Medium	C-O stretch (alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **5-Amino-2-hydroxyhexanoic acid**

Technique	Predicted m/z	Assignment
Electrospray Ionization (ESI+)	148.0974	[M+H] ⁺
ESI-	146.0817	[M-H] ⁻

Experimental Protocols

The following are generalized yet detailed protocols for the spectroscopic analysis of amino acids like **5-Amino-2-hydroxyhexanoic acid**.

NMR Spectroscopy Protocol

- Sample Preparation:

- Dissolve 10-50 mg of **5-Amino-2-hydroxyhexanoic acid** in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O).[1]
- The pH of the solution can significantly affect the chemical shifts of the carboxylic acid and amino groups. Adjust the pH as needed using dilute DCl or NaOD.[1]
- Transfer the solution to a 5 mm NMR tube.[1]
- ¹H NMR Acquisition:
 - Spectrometer: A 400 MHz or higher field spectrometer is recommended.
 - Pulse Program: A standard 1D proton pulse sequence.
 - Temperature: 298 K (25°C).[1]
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Spectrometer: A 100 MHz or higher field spectrometer.
 - Pulse Program: A standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).[1]
 - Temperature: 298 K (25°C).[1]
 - Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance.[1]
 - Spectral Width: 0-200 ppm.[1]

IR Spectroscopy Protocol

- Sample Preparation (ATR-FTIR):
 - Attenuated Total Reflectance (ATR) is a common and simple technique for analyzing amino acids.[2]

- Place a small amount of the solid **5-Amino-2-hydroxyhexanoic acid** sample directly onto the ATR crystal.
- Ensure firm contact between the sample and the crystal using the pressure arm.[2]
- Alternatively, dissolve the sample in a suitable solvent, drop the solution onto the crystal, and allow the solvent to evaporate under a stream of nitrogen.[2]
- Data Acquisition:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

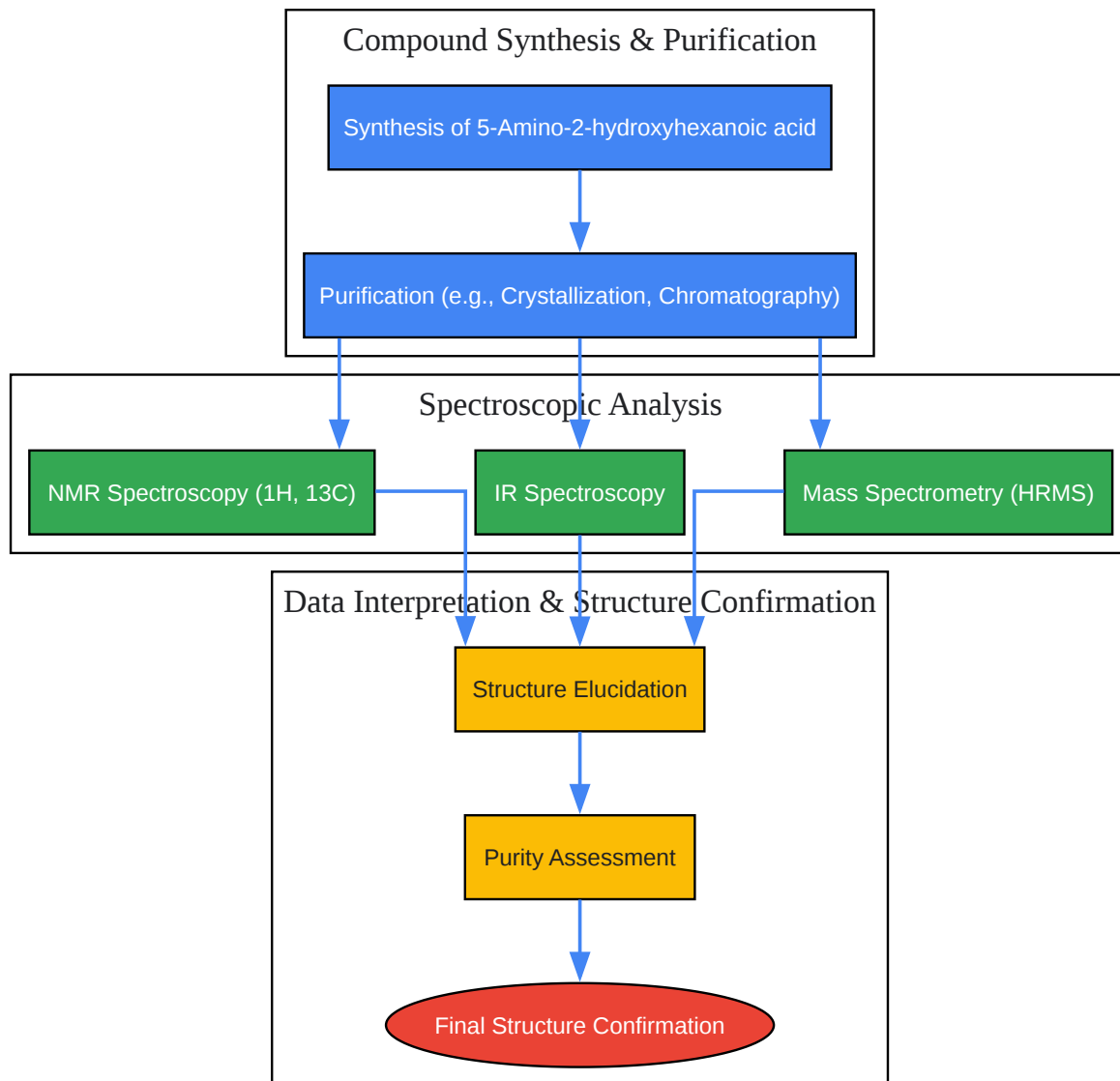
Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a dilute solution of **5-Amino-2-hydroxyhexanoic acid** (e.g., 1 mg/mL) in a solvent compatible with electrospray ionization, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- Data Acquisition (LC-MS):
 - Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful method for the analysis of amino acids.[3]
 - Ionization Source: Electrospray Ionization (ESI) is commonly used for amino acids.

- Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.[4]
- Analysis Mode: Acquire spectra in both positive and negative ion modes to observe the protonated ($[M+H]^+$) and deprotonated ($[M-H]^-$) molecular ions.
- Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the parent ion to generate a characteristic fragmentation pattern.[4]

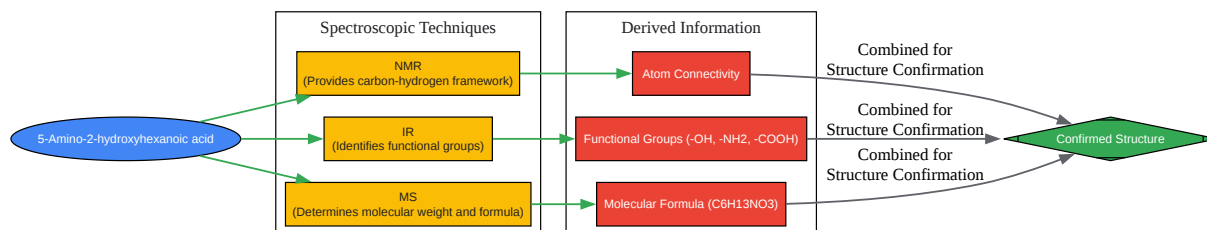
Logical Workflow and Relationships

The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel compound and the logical relationship between the different spectroscopic techniques.



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Caption: Workflow for the synthesis and spectroscopic characterization.



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Caption: Relationship between spectroscopic techniques and derived structural information.

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References

- 1. [acdlabs.com](https://www.acdlabs.com) [[acdlabs.com](https://www.acdlabs.com)]
- 2. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 3. (2R)-2-amino-5-hydroxyhexanoic acid | C6H13NO3 | CID 87665296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [m.youtube.com](https://www.youtube.com) [[m.youtube.com](https://www.youtube.com)]
- 5. To cite this document: BenchChem. [Spectroscopic Profile of 5-Amino-2-hydroxyhexanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13462243/docs#spectroscopic-profile-of-5-amino-2-hydroxyhexanoic-acid-a-technical-guide>]

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